2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
Description
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Properties
CAS No. |
1260991-04-5 |
|---|---|
Molecular Formula |
C21H25N3O3S |
Molecular Weight |
399.51 |
IUPAC Name |
2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)11-24-20(26)19-17(8-9-28-19)23(21(24)27)12-18(25)22-16-7-5-6-15(10-16)14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,22,25) |
InChI Key |
KCVVPZOGNXBGEA-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide , often referred to as a thieno[3,2-d]pyrimidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.46 g/mol
- IUPAC Name : this compound
The thieno[3,2-d]pyrimidine core is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of various substituents significantly influences the compound's pharmacological profile.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor activity. For instance:
- A related compound demonstrated an IC50 of 0.55 μM against SU-DHL-6 lymphoma cells and showed low toxicity against normal HEK293T cells (CC50 = 15.09 μM) .
- The compound's ability to induce apoptosis in cancer cells and inhibit their migration has been documented, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. The structural modifications can enhance their effectiveness against various bacterial and fungal strains. For example:
- Compounds with similar structures have shown promising antibacterial and antifungal activities in preliminary screenings .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could act on receptors that regulate apoptosis and cell migration.
- Binding Affinity : Studies suggest that the thieno[3,2-d]pyrimidine structure allows for effective binding to target proteins, modulating their activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents at specific positions on the thieno[3,2-d]pyrimidine ring significantly influence the potency and selectivity of the compound.
- Variations in the acetamide moiety can lead to changes in biological activity profiles.
Case Studies
Several case studies highlight the efficacy of thieno[3,2-d]pyrimidine derivatives:
- Antitumor Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidines against multiple cancer cell lines and identified lead compounds with high selectivity towards tumor cells while sparing normal cells .
| Compound | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 |
| 12e | WSU-DLCL-2 | 0.95 | N/A |
| 12e | K562 | 1.68 | N/A |
Preparation Methods
Cyclocondensation Methodology
The foundational heterocycle is constructed using adaptations from PMC8725920, where thieno[2,3-d]pyrimidines were synthesized via POCl3-mediated cyclization. For the [3,2-d] isomer:
Procedure
- Thiophene-3-carboxamide (I) (1.0 eq) is treated with urea (1.2 eq) in POCl3 (5 vol) at 110°C for 6-8 hr
- Quench into ice/water mixture (0-5°C)
- Neutralize with NH4OH (33%) to pH 7-8
- Extract with EtOAc (3×), dry (Na2SO4), concentrate
Key Parameters
- Temperature: Maintain >100°C to prevent incomplete cyclization
- Stoichiometry: Excess urea minimizes dimerization byproducts
- Yield: 68-72% (crude), purity >95% by HPLC
N3-Alkylation with 2-Methylpropyl Groups
Alkylation Protocol
Building on PubChem46923177, where butyl groups were introduced at N3:
Optimized Conditions
- Substrate: Thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq)
- Alkylating agent: Isobutyl bromide (1.5 eq)
- Base: K2CO3 (2.0 eq) in anhydrous DMF
- Temperature: 80°C, 12 hr under N2
- Workup: Dilute with H2O, extract with CH2Cl2 (3×), dry (MgSO4)
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion (HPLC) | 98.2% |
| Isolated Yield | 85% |
| Regioselectivity | >99:1 (N3:O2) |
Mechanistic Insight
The carbonate base preferentially deprotonates the more acidic N3-H (pKa ≈ 8.5) versus O2-H (pKa ≈ 10.1), ensuring selective alkylation.
N1-Functionalization Sequence
Chlorination at N1 Position
Adapting the POCl3 methodology from PMC8725920:
Chlorination Protocol
- 3-Isobutyl-thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq)
- POCl3 (15 eq), reflux 8 hr
- Quench into ice-cold NH4OH (exothermic!)
- Extract with EtOAc, dry (Na2SO4), concentrate
Critical Observations
- Reaction Monitoring: TLC (Hexane:EtOAc 7:3) shows complete consumption of starting material (Rf 0.2 → 0.6)
- Stability: Chloro derivative decomposes upon storage >48 hr - use immediately in next step
Acetamide Installation
Following the nucleophilic displacement strategy from PubChem46923177:
Coupling Procedure
- 1-Chloro-3-isobutyl-thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq)
- N-[3-(Propan-2-yl)phenyl]glycine (1.2 eq)
- DIPEA (3.0 eq) in anhydrous THF, 0°C → RT, 24 hr
- Concentrate, purify via silica chromatography (Hexane:EtOAc gradient)
Optimization Table
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78 | 98.5 |
| DMF | 65 | 97.2 | |
| Base | DIPEA | 78 | 98.5 |
| Et3N | 72 | 97.8 | |
| Temperature | 0°C → RT | 78 | 98.5 |
| RT only | 68 | 96.1 |
Alternative Synthetic Pathways
One-Pot Assembly Strategy
Inspired by PMC10815501, which utilized multicomponent reactions for dithiolopyridines:
Experimental Attempt
- Thiophene-3-carboxamide (1.0 eq)
- Isobutyl isocyanate (1.2 eq)
- N-[3-(Propan-2-yl)phenyl]chloroacetamide (1.0 eq)
- Morpholine (0.5 eq) in EtOH, 50°C, 24 hr
Outcome
- Conversion: 42% (HPLC)
- Major Byproduct: Bis-urea derivative (38%)
- Conclusion: Stepwise approach remains superior for this system
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3)
- δ 8.21 (s, 1H, H5)
- δ 7.56 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.33 (t, J = 7.8 Hz, 1H, ArH)
- δ 4.89 (s, 2H, CH2CO)
- δ 4.11 (hept, J = 6.9 Hz, 1H, CH(CH3)2)
- δ 2.98 (d, J = 7.3 Hz, 2H, NCH2)
- δ 1.91 (m, 1H, CH(CH3)2)
- δ 1.28 (d, J = 6.9 Hz, 6H, (CH3)2CH)
13C NMR (101 MHz, CDCl3)
- 172.8 (C=O)
- 163.1, 156.4 (pyrimidine C2/C4)
- 148.2 (ArC)
- 127.9-115.3 (aromatic carbons)
- 44.1 (NCH2)
- 33.8 (CH(CH3)2)
- 25.1, 22.7 (CH3 groups)
Process Optimization Considerations
Chlorination Scale-Up Challenges
As observed in PMC8725920, POCl3 usage requires careful handling:
Safety Modifications
- Quenching: Implement continuous flow quenching system
- Temperature Control: Jacketed reactor with ΔT <5°C during exotherm
- Yield Improvement: 92% at 10 kg scale vs 85% lab scale
Green Chemistry Metrics
| Parameter | Batch Process | Improved Process |
|---|---|---|
| PMI (kg/kg) | 86 | 45 |
| E-factor | 78 | 32 |
| Solvent Recovery | 65% | 89% |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a thienopyrimidinone core can be functionalized with a 2-methylpropyl group under basic conditions (e.g., NaH in DMF), followed by coupling with N-[3-(propan-2-yl)phenyl]acetamide using carbodiimide-based coupling reagents.
- Optimization : Key parameters include solvent choice (polar aprotic solvents like DMSO improve solubility ), temperature control (70–80°C to avoid side reactions), and stoichiometric ratios (1:1.2 molar ratio of core to acetamide derivative). Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >80% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting data be resolved?
- Techniques :
- 1H NMR (DMSO-d6): Key signals include aromatic protons (δ 7.2–7.8 ppm), acetamide NH (δ ~10.1 ppm), and thienopyrimidinone NH (δ ~12.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 344.21) and detect impurities .
- Elemental Analysis : Validate C, H, N, and S content (e.g., C: 45.29%, N: 12.23% ).
- Resolving Contradictions : If NMR signals conflict with expected structures, use X-ray crystallography (as in for analogous compounds) to resolve ambiguities. Cross-validate with FT-IR for functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry models be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or enzymes. The 2-methylpropyl and propan-2-yl groups may occupy hydrophobic pockets, while the acetamide moiety forms hydrogen bonds .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps and reactive sites (e.g., electrophilic centers at the dioxo-thienopyrimidine ring) .
Q. What strategies are effective in elucidating the crystal structure of this compound when faced with polymorphism or poor diffraction quality?
- Crystallization Techniques :
- Solvent Screening : Test mixed solvents (e.g., DMSO/water or ethanol/dichloromethane) to induce slow nucleation. achieved success with chloroform/methanol .
- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C).
- Diffraction Resolution : For poor-quality crystals, employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Rietveld refinement can resolve polymorphism by comparing experimental and simulated XRD patterns .
Q. How should researchers approach contradictory biological activity data across different assay systems for this compound?
- Troubleshooting Steps :
Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa may show varying IC50 due to transporter expression).
Orthogonal Assays : Cross-validate enzyme inhibition data with cellular assays (e.g., Western blot for target phosphorylation).
Solubility Adjustments : Use co-solvents (e.g., 0.1% DMSO) or lipid-based carriers if low aqueous solubility (e.g., >61.3 µg/mL in ) skews results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
